Lanreotide (Deamidized)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lanreotide (Deamidized) is a synthetic analog of somatostatin, a hormone that inhibits the release of several other hormones. Lanreotide is primarily used in the treatment of acromegaly, a condition characterized by excessive growth hormone, and neuroendocrine tumors. The deamidized form of Lanreotide refers to a specific modification where an amide group is removed, potentially altering its pharmacokinetic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Lanreotide involves a solution phase synthesis of an octapeptide. The process typically includes the coupling of two suitably protected tetrapeptide fragments. These fragments undergo deprotection, oxidation, and treatment with acetic acid to yield Lanreotide acetate .
Industrial Production Methods: Industrial production of Lanreotide acetate involves a similar synthetic route but on a larger scale. The process ensures high purity and consistency, essential for pharmaceutical applications. The final product is often formulated as a long-acting aqueous preparation for subcutaneous injection .
Análisis De Reacciones Químicas
Types of Reactions: Lanreotide undergoes several types of chemical reactions, including:
Oxidation: The formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds to yield free thiol groups.
Substitution: Modifications at specific amino acid residues to alter its activity or stability.
Common Reagents and Conditions:
Oxidation: Typically involves mild oxidizing agents like iodine or air oxidation.
Reduction: Often uses reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Utilizes various protecting groups and deprotecting agents to achieve selective modifications.
Major Products Formed:
Oxidation: Formation of Lanreotide with disulfide bonds.
Reduction: Lanreotide with free thiol groups.
Substitution: Modified Lanreotide with altered pharmacokinetic properties.
Aplicaciones Científicas De Investigación
Lanreotide (Deamidized) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modifications.
Biology: Investigated for its role in inhibiting hormone release and its effects on cellular signaling pathways.
Medicine: Primarily used in the treatment of acromegaly and neuroendocrine tumors. .
Industry: Utilized in the development of long-acting formulations for sustained drug release.
Mecanismo De Acción
Lanreotide exerts its effects by binding to somatostatin receptors, primarily SSTR2 and SSTR5. This binding inhibits the release of growth hormone and other hormones. The compound also exhibits antisecretory effects through the suppression of cyclic adenosine monophosphate (cAMP) and activation of ion currents such as potassium and calcium, leading to membrane hyperpolarization and inhibition of calcium-mediated depolarization .
Comparación Con Compuestos Similares
Octreotide: Another somatostatin analog used for similar indications.
Pasireotide: A newer somatostatin analog with a broader receptor binding profile.
Comparison:
Lanreotide vs. Octreotide: Both are used in the treatment of acromegaly and neuroendocrine tumors.
Lanreotide vs. Pasireotide: Pasireotide has a broader receptor binding profile, potentially offering benefits in conditions not responsive to Lanreotide.
Lanreotide (Deamidized) stands out due to its specific modifications, which may offer unique pharmacokinetic properties and therapeutic benefits.
Propiedades
Fórmula molecular |
C54H68N10O11S2 |
---|---|
Peso molecular |
1097.3 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C54H68N10O11S2/c1-29(2)45-53(73)62-44(52(72)64-46(30(3)65)54(74)75)28-77-76-27-43(61-47(67)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)51(71)59-41(24-31-16-19-36(66)20-17-31)49(69)60-42(25-35-26-57-39-13-7-6-12-37(35)39)50(70)58-40(48(68)63-45)14-8-9-21-55/h4-7,10-13,15-20,22,26,29-30,38,40-46,57,65-66H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H,58,70)(H,59,71)(H,60,69)(H,61,67)(H,62,73)(H,63,68)(H,64,72)(H,74,75)/t30-,38-,40+,41+,42-,43+,44+,45+,46+/m1/s1 |
Clave InChI |
FTIFSMLZWNHQOQ-SCTWWAJVSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O |
SMILES canónico |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.